6-Chloroindole

Catalog No.
S561347
CAS No.
17422-33-2
M.F
C8H6ClN
M. Wt
151.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloroindole

CAS Number

17422-33-2

Product Name

6-Chloroindole

IUPAC Name

6-chloro-1H-indole

Molecular Formula

C8H6ClN

Molecular Weight

151.59 g/mol

InChI

InChI=1S/C8H6ClN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H

InChI Key

YTYIMDRWPTUAHP-UHFFFAOYSA-N

SMILES

Array

Synonyms

6-Chloroindole; NSC 58083;

Canonical SMILES

C1=CC(=CC2=C1C=CN2)Cl

The exact mass of the compound 6-Chloroindole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58083. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. It belongs to the ontological category of indoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Chloroindole (CAS: 17422-33-2) is a specialized halogenated aromatic heterocycle characterized by a chlorine atom at the 6-position of the indole core. In industrial and pharmaceutical procurement, it serves as a critical intermediate for the synthesis of bioactive molecules, including serotonin receptor modulators, antipsychotic agents, and advanced functional materials . Unlike the parent indole, the 6-chloro substitution significantly alters the electronic distribution of the fused ring system, enhancing its stability and directing specific regioselectivity during electrophilic substitution and transition-metal-catalyzed cross-coupling reactions . For technical buyers, selecting 6-chloroindole over other positional isomers is driven by its distinct thermal properties, its precise fit in enzymatic active sites for unnatural amino acid production, and its ability to impart specific lipophilicity and steric parameters in downstream active pharmaceutical ingredients (APIs).

Substituting 6-chloroindole with its closest positional isomer, 5-chloroindole, or the unsubstituted parent indole leads to fundamental failures in both process chemistry and final product efficacy. The position of the halogen dictates the electronic activation or deactivation of the pyrrole ring; the 6-chloro group exerts a different inductive and resonance effect compared to the 5-chloro group, directly altering the regioselectivity of C-H functionalization and the pKa of the indole nitrogen . Furthermore, the melting point of 6-chloroindole is significantly higher than that of 5-chloroindole, which drastically changes crystallization kinetics, solubility profiles, and solid-state handling requirements during industrial scale-up . In pharmaceutical applications, the spatial orientation of the chlorine atom is critical for target binding; substituting the 6-position for the 5-position completely shifts the bioisosteric profile, resulting in APIs that fail to dock correctly in receptor active sites.

Thermal Stability and Solid-State Processability

The thermal properties of indole derivatives are highly dependent on the substitution pattern. 6-Chloroindole exhibits a melting point of 87–90 °C, which is substantially higher than both its isomer 5-chloroindole (69–71 °C) and the unsubstituted parent indole (52 °C) . This elevated melting point provides a distinct advantage in solid-state handling, reducing the risk of material clumping or melting during high-shear mixing or storage in warmer environments.

Evidence DimensionMelting Point
Target Compound Data87–90 °C
Comparator Or Baseline5-Chloroindole (69–71 °C) and Indole (52 °C)
Quantified Difference18–21 °C higher than the 5-chloro isomer
ConditionsStandard atmospheric pressure

A higher melting point improves bulk handling characteristics, prevents degradation during storage, and facilitates more efficient crystallization-based purification in large-scale manufacturing.

Superior Enantiocontrol in Asymmetric Synthesis

In the chiral Brønsted acid-catalyzed stereoablative ionization and enantioselective functionalization of enamides, 6-chloroindole demonstrates high stereocontrol. When used as a nucleophile, 6-chloroindole furnished the corresponding β-indolyl enamide with an enantiomeric ratio (e.r.) of 99:1[1]. In contrast, sterically encumbered or differently substituted indoles (such as 5-methoxy-1H-benzo[g]indole) showed significant erosion in both regioselectivity and enantioselectivity (dropping to 91:9 e.r.).

Evidence DimensionEnantiomeric ratio (e.r.)
Target Compound Data99:1 e.r.
Comparator Or BaselineSterically encumbered indoles (91:9 e.r.)
Quantified DifferenceNear-perfect enantiocontrol (99:1) compared to eroded selectivity in baseline analogs
ConditionsChiral Brønsted acid-catalyzed stereoablative ionization at -10 °C in dichloroethane

Achieving a 99:1 enantiomeric ratio directly reduces the need for expensive downstream chiral resolution, making 6-chloroindole the preferred precursor for synthesizing stereopure pharmaceutical intermediates.

Absolute Regioselectivity in Biocatalytic Amino Acid Production

6-Chloroindole serves as a highly specific substrate for enzymatic conversion into halogenated unnatural amino acids. When subjected to fermentation with Claviceps purpurea or engineered tryptophan synthase, 6-chloroindole is exclusively converted into 6-chloro-L-tryptophan [1]. Substituting this precursor with 5-chloroindole yields an entirely different unnatural amino acid (5-chloro-L-tryptophan), which cannot be used interchangeably in the synthesis of target peptide therapeutics due to strict active-site spatial requirements.

Evidence DimensionEnzymatic conversion specificity
Target Compound DataExclusive formation of 6-chloro-L-tryptophan
Comparator Or Baseline5-Chloroindole (forms 5-chloro-L-tryptophan)
Quantified DifferenceAbsolute positional specificity dictated by the precursor
ConditionsFermentation with Claviceps purpurea / enzymatic addition

For buyers manufacturing specific halogenated peptides or natural product analogs, procuring the exact 6-chloro isomer is mandatory to ensure the correct 3D conformation and bioactivity of the final product.

Stereopure API Manufacturing

Leveraging its 99:1 enantiomeric ratio in asymmetric functionalization, 6-chloroindole is a highly effective starting material for synthesizing stereopure β-indolyl enamides and downstream active pharmaceutical ingredients (APIs). It ensures high optical purity without the need for costly chiral chromatography [1].

Biocatalytic Production of Unnatural Amino Acids

Due to its precise fit in the active sites of tryptophan synthase and related enzymes, 6-chloroindole is the mandatory precursor for the industrial fermentation and biocatalytic synthesis of 6-chloro-L-tryptophan, a critical building block for novel peptide therapeutics [2].

Scale-Up Synthesis of C2-Functionalized Indoles

The distinct electronic deactivation provided by the 6-chloro group allows for highly regioselective transition-metal-catalyzed C2-alkenylation. Furthermore, its elevated melting point (87–90 °C) facilitates easier solid-state handling and crystallization during the scale-up of these functionalized scaffolds .

XLogP3

3.2

Hydrogen Bond Donor Count

1

Exact Mass

151.0188769 Da

Monoisotopic Mass

151.0188769 Da

Heavy Atom Count

10

LogP

3.25 (LogP)

Melting Point

90.0 °C

UNII

M4E7MR63DA

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (11.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (11.11%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

17422-33-2

Wikipedia

6-Chloroindole

Dates

Last modified: 08-15-2023
Lee et al. Production of Tyrian purple indigoid dye from tryptophan in Escherichia coli. Nature Chemical Biology, DOI: 10.1038/s41589-020-00684-4, published online 2 November 2020

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